molecular formula C14H25NO B12605308 9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-

9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-

Cat. No.: B12605308
M. Wt: 223.35 g/mol
InChI Key: IEWNZCLOQRUFTM-UHFFFAOYSA-N
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Description

9-Azabicyclo[531]undecan-11-one, 9-(1,1-dimethylethyl)- is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: Another bicyclic compound with a similar structure but different substituents.

    9-Azabicyclo[5.3.1]undecan-11-one, 9-(phenylmethyl)-: A compound with a phenylmethyl group instead of a tert-butyl group.

Uniqueness

9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)- is unique due to its specific substituent, which can influence its chemical reactivity and potential applications. The presence of the tert-butyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

9-tert-butyl-9-azabicyclo[5.3.1]undecan-11-one

InChI

InChI=1S/C14H25NO/c1-14(2,3)15-9-11-7-5-4-6-8-12(10-15)13(11)16/h11-12H,4-10H2,1-3H3

InChI Key

IEWNZCLOQRUFTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2CCCCCC(C1)C2=O

Origin of Product

United States

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